Potassium cyanide-13C,15N chemical properties
Potassium cyanide-13C,15N chemical properties
An In-Depth Technical Guide to Potassium Cyanide-¹³C,¹⁵N
Executive Summary
Potassium cyanide-¹³C,¹⁵N (K¹³C¹⁵N) is a dual-labeled stable isotope compound that serves as an indispensable tool in advanced scientific research. By incorporating the heavy isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), this reagent provides a distinct mass shift and unique spectroscopic signatures, enabling precise quantification and mechanistic elucidation in complex biological and chemical systems. Its primary application lies in isotope dilution mass spectrometry (IDMS) as a gold-standard internal standard for the accurate measurement of cyanide in clinical and forensic toxicology.[1][2] Furthermore, its utility extends to nuclear magnetic resonance (NMR) spectroscopy for structural and dynamic studies and as a precursor for the synthesis of other isotopically labeled molecules to probe metabolic pathways.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, key applications, and critical safety protocols for researchers, scientists, and drug development professionals.
The Significance of Dual Isotope Labeling
Stable isotope labeling is a powerful technique that allows researchers to trace the fate of atoms and molecules within biological and chemical systems without the complications of radioactivity.[5] While single-isotope labeling (e.g., with ¹³C or ¹⁵N alone) is informative, dual labeling with both ¹³C and ¹⁵N offers synergistic advantages.[3] The low natural abundance of ¹³C (approx. 1.1%) and ¹⁵N (approx. 0.37%) ensures that molecules incorporating these isotopes have a distinct mass and can be clearly differentiated from their unlabeled counterparts with minimal background interference.[3][] This dual labeling provides a more robust and specific probe, enhancing the sensitivity and expanding the scope of analytical techniques like mass spectrometry (MS) and NMR spectroscopy.[3] K¹³C¹⁵N is a foundational reagent in this field, providing a simple, versatile source of a dually labeled one-carbon, one-nitrogen functional group.
Physicochemical Properties
Potassium cyanide-¹³C,¹⁵N is a colorless, crystalline solid that is highly soluble in water.[7] Its fundamental properties are summarized below. The dual isotopic enrichment results in a molecular weight increase of two mass units compared to the unlabeled compound.[1]
| Property | Value | Source(s) |
| Chemical Formula | K¹³C¹⁵N | |
| Molecular Weight | 67.10 g/mol | [8][9] |
| Exact Mass | 66.96717022 Da | [9] |
| CAS Number | 74889-51-3 | [9] |
| Appearance | White to off-white powder/solid | |
| Melting Point | >300 °C | |
| Solubility | Highly soluble in water | [7] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | [1][10] |
| Mass Shift | M+2 | [1] |
Synthesis and Isotopic Enrichment
The most common and direct method for synthesizing Potassium cyanide-¹³C,¹⁵N involves the acid-base neutralization of isotopically enriched hydrogen cyanide (H¹³C¹⁵N) with potassium hydroxide (KOH).[1]
Causality in Synthesis Design: The choice of reaction conditions is critical for maximizing yield and purity.
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Anhydrous Solvents: The reaction is preferentially carried out in an anhydrous alcoholic medium, such as absolute ethanol.[1] This is a crucial choice because it minimizes the presence of water, which can hydrolyze the cyanide ion to formate and ammonia, thereby reducing yield and introducing impurities.[1]
-
Precipitation: Potassium cyanide is significantly less soluble in ethanol than the reactants. This differential solubility causes the K¹³C¹⁵N product to precipitate out of the solution as it forms, driving the reaction to completion according to Le Châtelier's principle and simplifying its subsequent isolation and purification.[1]
-
Temperature Control: The neutralization reaction is exothermic. Therefore, the process is typically conducted in an ice bath to maintain a low temperature.[1] This control prevents the loss of the highly volatile H¹³C¹⁵N starting material and minimizes potential side reactions.[1]
Caption: General workflow for the synthesis of K¹³C¹⁵N.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the chemical identity, isotopic enrichment, and purity of K¹³C¹⁵N. Mass spectrometry and NMR spectroscopy are the primary techniques employed for this purpose.[1]
Mass Spectrometric Verification
Mass spectrometry (MS) is the definitive tool for confirming the isotopic mass and quantifying the enrichment levels of ¹³C and ¹⁵N.[1]
-
Principle of Verification: The incorporation of one ¹³C atom (mass increase of ~1 amu) and one ¹⁵N atom (mass increase of ~1 amu) results in a total mass shift of M+2 compared to the unlabeled K¹²C¹⁴N isotopologue.[1] When analyzing the corresponding hydrogen cyanide (HCN) in the gas phase, the mass spectrometer will detect the molecular ion for H¹³C¹⁵N⁺ at m/z 29, whereas unlabeled HCN⁺ appears at m/z 27.[2][11]
-
Quantitative Analysis: By measuring the relative intensities of the ion peaks corresponding to K¹³C¹⁵N and other minor isotopologues (e.g., K¹²C¹⁴N, K¹³C¹⁴N, K¹²C¹⁵N), the precise atom percent enrichment of both ¹³C and ¹⁵N can be calculated.[1][12] This self-validating system ensures that the isotopic purity meets the stringent requirements for its use as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the ¹³C-¹⁵N bond and offers a complementary method for assessing isotopic enrichment.[1][3]
-
Expert Insight: Both ¹³C and ¹⁵N are spin-½ nuclei, making them NMR-active. The low natural abundance of these isotopes often makes their detection challenging in unlabeled compounds.[3] The high level of enrichment in K¹³C¹⁵N dramatically enhances NMR sensitivity.[1]
-
¹J-Coupling as a Diagnostic Tool: The most powerful diagnostic feature in the ¹³C NMR spectrum is the splitting of the carbon signal into a doublet. This splitting arises from one-bond spin-spin coupling (¹J-coupling) between the adjacent ¹³C and ¹⁵N nuclei.[1] The observation of this characteristic doublet is conclusive proof of the ¹³C-¹⁵N bond within the molecule, confirming the successful dual labeling.[1][13] The magnitude of the coupling constant (¹J_CN) also provides valuable information about the electronic structure of the cyanide ion.
Caption: Conceptual ¹³C NMR signal for K¹³C¹⁵N showing ¹J-coupling.
Core Applications in Research
Isotope Dilution Mass Spectrometry (ID-MS) for Cyanide Quantification
The most prominent application of K¹³C¹⁵N is as an internal standard for the quantification of cyanide in complex biological matrices like blood, a critical analysis in both clinical and forensic toxicology.[1][2][14]
-
Trustworthiness of the Method: Isotope dilution is considered a definitive analytical method because the isotopically labeled internal standard behaves almost identically to the native analyte during sample extraction, derivatization, and analysis.[14] By adding a precise, known amount of K¹³C¹⁵N to a sample, any loss of analyte during sample preparation is corrected for by measuring the ratio of the unlabeled analyte (¹H¹²C¹⁴N⁺, m/z 27) to the labeled standard (¹H¹³C¹⁵N⁺, m/z 29).[2][11] This approach significantly improves the accuracy, precision, and reliability of the measurement by accounting for matrix effects and sample loss.[1]
This protocol is adapted from established methods for the rapid and accurate determination of blood cyanide.[2][11]
-
Sample Preparation:
-
To a 0.5 g aliquot of whole blood in a headspace vial, add a known quantity of K¹³C¹⁵N internal standard solution.
-
-
HCN Generation:
-
Acidify the sample by adding phosphoric acid. This quantitatively converts all cyanide salts (both native and labeled) into volatile hydrogen cyanide (HCN).
-
-
Incubation & Equilibration:
-
Incubate the vial for 5 minutes to allow the HCN to fully partition into the headspace gas.
-
-
Automated Injection:
-
Using an automated headspace sampler, inject 0.5 mL of the headspace gas into the GC/MS system. For improved peak shape, the GC oven is often cryo-focused at a low initial temperature (e.g., -15 °C).[2]
-
-
GC/MS Analysis:
-
The GC column separates HCN from other volatile components.
-
The mass spectrometer operates in single ion monitoring (SIM) mode, measuring the peak areas for the ion fragments at m/z 27 (sample, ¹H¹²C¹⁴N⁺) and m/z 29 (internal standard, ¹H¹³C¹⁵N⁺).[11]
-
-
Quantification:
-
The concentration of cyanide in the original sample is calculated from the measured peak area ratio (m/z 27 / m/z 29) and the known amount of internal standard added.
-
Caption: Workflow for cyanide quantification using K¹³C¹⁵N and ID-GC/MS.
Tracer for Metabolic Pathway Analysis
K¹³C¹⁵N serves as a crucial starting material for the synthesis of more complex dually labeled molecules.[4] These molecules can then be introduced into cellular or whole-organism systems to trace the flow of carbon and nitrogen atoms through metabolic networks.[15][16]
-
Mechanistic Insights: By using MS or NMR to track the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can quantify metabolic fluxes, identify novel biochemical pathways, and understand how metabolism is altered in disease states.[3][5] For example, K¹³C¹⁵N can be used in the synthesis of labeled amino acids, which are then used to study protein synthesis, degradation, and nitrogen metabolism.[4][]
Advanced NMR Studies
In structural biology, uniformly or selectively ¹³C,¹⁵N-labeled proteins are essential for structure determination using multi-dimensional heteronuclear NMR.[17] While K¹³C¹⁵N is not directly used for this, it exemplifies the type of simple labeled precursor that can be incorporated into biochemical synthesis pathways to produce the necessary labeled reagents, such as amino acids, for expression in cellular systems.[17][18] The presence of both labels enables a suite of NMR experiments that correlate ¹H, ¹³C, and ¹⁵N nuclei, which is the foundation for assigning the protein backbone and side-chain resonances and ultimately solving its three-dimensional structure.[3][13]
Safety, Handling, and Disposal
Potassium cyanide is a highly toxic compound that is fatal if swallowed, inhaled, or absorbed through the skin.[9] All handling must be performed with extreme caution in accordance with institutional safety protocols.
-
Hazard Statements:
-
H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.
-
EUH032: Contact with acids liberates very toxic gas (hydrogen cyanide).[19]
-
H410: Very toxic to aquatic life with long-lasting effects.
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Emergency Procedures:
-
First Aid: In case of any exposure, immediate action is critical. Remove the victim to fresh air, remove contaminated clothing, and flush affected skin with copious amounts of water. Call emergency services (911) immediately.[19] Actions should be planned and practiced before work begins.[19]
-
Antidote: A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be readily available in any laboratory where cyanides are handled. Only trained emergency response personnel should administer the antidote.[19]
-
-
Disposal:
-
Potassium cyanide and any materials contaminated with it must be disposed of as hazardous waste.[19] Do not dispose of down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.
-
References
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Patterson, D. G., et al. (2006). Determination of Cyanide in Blood by Isotope-Dilution Gas Chromatography–Mass Spectrometry. Clinical Chemistry. Retrieved January 14, 2026, from [Link]
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Dumas, P., Gingras, G., & LeBlanc, A. (2003). Isotope Dilution-Mass Spectrometry Determination of Blood Cyanide by Headspace Gas Chromatography. Journal of Analytical Toxicology. Retrieved January 14, 2026, from [Link]
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13C 15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 14, 2026, from [Link]
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Potassium cyanide-13C,15N. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry. (2006). NIST. Retrieved January 14, 2026, from [Link]
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Pozdnyakov, D. S., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Retrieved January 14, 2026, from [Link]
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Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. (2023). Analytical Chemistry. Retrieved January 14, 2026, from [Link]
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Potassium Cyanide Safe Handling Guideline. (2013). Princeton University. Retrieved January 14, 2026, from [Link]
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Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). (2015). RSC Publishing. Retrieved January 14, 2026, from [Link]
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POTASSIUM CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]
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In vivo stable isotope labeling of 13C and 15N... (2015). F1000Research. Retrieved January 14, 2026, from [Link]
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Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2014). Journal of the American Society for Mass Spectrometry. Retrieved January 14, 2026, from [Link]
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15N,13C | Protein NMR. (2012). University of Leicester. Retrieved January 14, 2026, from [Link]
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Potassium cyanide-13C,15N. (n.d.). MilliporeSigma. Retrieved January 14, 2026, from [Link]
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Potassium cyanide. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Dimitrova, T., Repmann, F., & Freese, D. (2017). Preparation of 15N-labeled Potassium Ferrocyanide for Tracer Studies. Environment and Pollution. Retrieved January 14, 2026, from [Link]
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The Effects of Potassium Cyanide on the Functional Recovery of Isolated Rat Hearts after Ischemia and Reperfusion: The Role of Oxidative Stress. (2018). Oxidative Medicine and Cellular Longevity. Retrieved January 14, 2026, from [Link]
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POTASSIUM CYANATE SYNTHESIS.#ncchem. (2020, March 28). YouTube. Retrieved January 14, 2026, from [Link]
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Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. (2016). Journal of the American Society for Mass Spectrometry. Retrieved January 14, 2026, from [Link]
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One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (2018). Molecular Systems Biology. Retrieved January 14, 2026, from [Link]
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Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density. (2007). Applied and Environmental Microbiology. Retrieved January 14, 2026, from [Link]
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